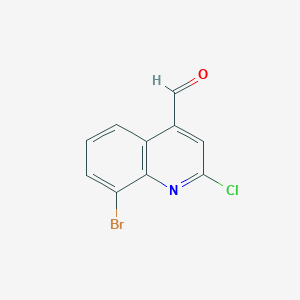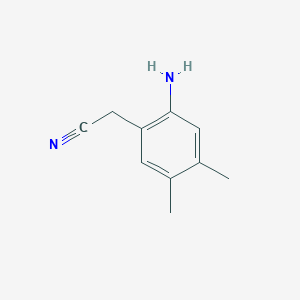
2-(2-Amino-4,5-dimethylphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-4,5-dimethylphenyl)acetonitrile is an organic compound with the molecular formula C10H12N2 It features an aromatic ring substituted with amino and dimethyl groups, and a nitrile group attached to an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Aromatic Nitration and Reduction: : The synthesis of 2-(2-Amino-4,5-dimethylphenyl)acetonitrile can begin with the nitration of 2,4-dimethylphenylacetonitrile to introduce a nitro group. This is typically achieved using a mixture of concentrated nitric and sulfuric acids. The nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
-
Amination: : Another method involves the direct amination of 2,4-dimethylphenylacetonitrile using ammonia or an amine source under high temperature and pressure, often in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. Continuous flow reactors may be employed to ensure efficient mixing and heat management, which are crucial for handling exothermic nitration reactions. The reduction step is often carried out in hydrogenation reactors with appropriate safety measures to handle hydrogen gas.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The amino group in 2-(2-Amino-4,5-dimethylphenyl)acetonitrile can undergo oxidation to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions. For instance, halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Chlorine or bromine in the presence of iron(III) chloride as a catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
2-(2-Amino-4,5-dimethylphenyl)acetonitrile is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its analogs could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its functional groups allow for various chemical modifications, making it versatile for material science applications.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-4,5-dimethylphenyl)acetonitrile depends on its specific application. In drug development, its activity would be determined by its interaction with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the nitrile group can participate in polar interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Amino-3,4-dimethylphenyl)acetonitrile
- 2-(2-Amino-4,5-dimethylphenyl)propionitrile
- 2-(2-Amino-4,5-dimethylphenyl)butyronitrile
Uniqueness
2-(2-Amino-4,5-dimethylphenyl)acetonitrile is unique due to the specific positioning of its amino and dimethyl groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2-(2-amino-4,5-dimethylphenyl)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-7-5-9(3-4-11)10(12)6-8(7)2/h5-6H,3,12H2,1-2H3 |
InChI-Schlüssel |
DYNMUKCYVJLVTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)



![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)
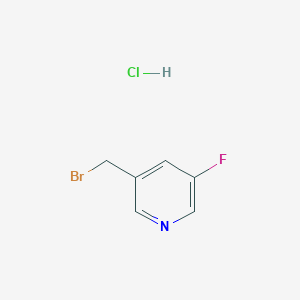
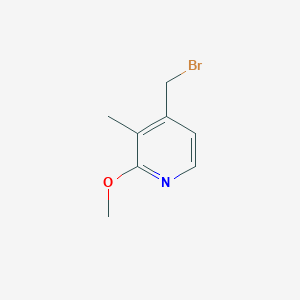
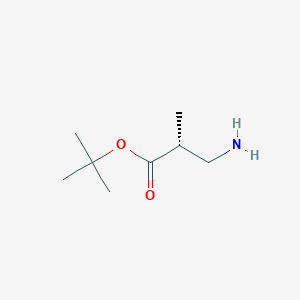
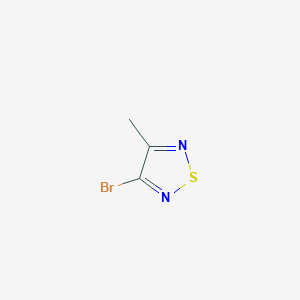
![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13130127.png)
